Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-
Description
The compound Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is a structurally complex molecule featuring a propanamide backbone with a 2-amino-5-chlorophenyl group at the N-position and a 2-furanylmethylthio substituent at the 3-position.
Properties
CAS No. |
1152576-12-9 |
|---|---|
Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(2-amino-5-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)propanamide |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-3-4-12(16)13(8-10)17-14(18)5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9,16H2,(H,17,18) |
InChI Key |
RTPAODQJRAUHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCCC(=O)NC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
**2.1. Stepwise Assembly via Thiol Coupling
A common approach involves sequential functionalization:
-
Synthesis of 2-furanmethanethiol :
-
Preparation of 2-amino-5-chlorophenyl intermediate :
-
Amidation with Propanoic Acid :
-
Thioether Formation :
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Thiol Synthesis | Furfural + H₂S, FeCl₃, reflux | 70–85% | Control of side reactions (disulfides) |
| Amidation | Propionyl chloride, Et₃N | 65–80% | Hydrolysis of acyl chloride |
| Thioether Coupling | CuI, DMF, 80°C | 50–70% | Oxidation of thiol to disulfide |
**2.2. One-Pot Catalytic Cyclization (Iron/Copper Systems)
Inspired by modern transition-metal catalysis, this method integrates iodination and cyclization:
-
Iodination of Phenylethylamine Precursor :
-
Copper-Mediated Cyclization :
-
Post-Functionalization :
| Parameter | Value | Outcome |
|---|---|---|
| Iodination Yield | >90% | High regioselectivity (para) |
| Cyclization Yield | 65–85% | Avoids overoxidation |
| Total Process Yield | 55–70% | Scalable for complex substrates |
**2.3. Mitsunobu Reaction for Thioether Bond Formation
This method leverages the Mitsunobu reaction to couple alcohols with thiols:
-
Substrate Preparation :
-
Alcohol : 3-[(2-furanylmethyl)oxy]propanamide.
-
Thiol : 2-amino-5-chlorophenylthiol.
-
-
Reaction Conditions :
-
Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Solvent : THF or DCM.
-
-
Mechanism : Oxidation of the thiol to sulfenyl chloride, followed by nucleophilic substitution.
| Component | Role | Optimal Ratio |
|---|---|---|
| PPh₃ | Reducing agent | 1.2 eq |
| DEAD | Oxidizing agent | 1.1 eq |
| Reaction Time | 12–24 hours | Yields >70% |
**2.4. Biocatalytic Routes
Emerging biocatalytic methods offer green alternatives:
-
Enzyme : Furan reductase or cytochrome P450 variants.
-
Substrate : 2-Furfuryl alcohol.
| Enzyme | Activity | Yield | Selectivity |
|---|---|---|---|
| Furan reductase | Reduces furfural to thiol | 60–75% | High |
| P450 monooxygenase | Sulfur incorporation | 50–65% | Moderate |
Critical Challenges and Solutions
**3.1. Oxidation of Thiol Groups
**3.2. Regioselectivity in Halogenation
**3.3. Steric Hindrance in Cyclization
-
Problem : Bulky substituents reduce reaction rates.
-
Solution : High-dilution conditions or microwave-assisted heating.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise Thiol Coupling | High purity | Multi-step, low overall yield |
| Iron/Copper Catalysis | Scalable, high selectivity | Requires specialized catalysts |
| Mitsunobu Reaction | Mild conditions | Expensive reagents |
| Biocatalysis | Sustainable, low waste | Limited enzyme availability |
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide ()
Structural Differences :
- Substituent at N-position: A pyridinyl-thiazole group replaces the 2-amino-5-chlorophenyl group.
- Thio Group : The trifluoropropylthio substituent (CF₃CH₂CH₂S-) contrasts with the furanylmethylthio group (C₄H₃OCH₂S-).
- Additional Functional Group : A propynyl group is present at the N-position.
Functional Implications :
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
Structural Differences :
- Backbone Modification : A tetrazole ring replaces the thioether group, introducing a bioisosteric replacement for carboxylic acids.
- Substituents: Ethylphenyl and methylphenyl groups are present instead of amino-chlorophenyl and furanylmethylthio.
Functional Implications :
3-Chloro-N-phenyl-phthalimide ()
Structural Differences :
- Core Structure : A phthalimide ring system replaces the propanamide backbone.
- Substituents : A single chloro group and phenyl group are present.
Functional Implications :
- Phthalimides are precursors for polyimides, highlighting applications in polymer chemistry rather than bioactivity .
- The absence of sulfur or nitrogen-rich groups limits hydrogen-bonding interactions compared to the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity: The target compound’s amino and thioether groups suggest dual functionality—enhanced solubility from the amino group and redox activity from sulfur . This contrasts with the pyridinyl-thiazole analog’s insecticidal focus and the tetrazole analog’s drug-like properties .
- Synthetic Challenges : The furanylmethylthio group may require specialized thioetherification conditions, similar to methods used for trifluoropropylthio derivatives (e.g., sodium perborate oxidation in acetic acid) .
- Stability : The furan ring’s susceptibility to oxidation could limit environmental persistence compared to trifluoropropyl or tetrazole-containing analogs .
Q & A
Q. How can the synthesis of this propanamide derivative be optimized to improve yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of conditions. Key steps include:
- Coupling reactions : Use of sodium perborate tetrahydrate as an oxidizing agent in acetic acid to facilitate thioether oxidation, as demonstrated in analogous propanamide syntheses .
- Purification : Flash column chromatography (1–5% MeOH/CH₂Cl₂) effectively removes byproducts and unreacted starting materials .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation, while temperature control (20–25°C) minimizes side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 2-amino-5-chlorophenyl and furanylmethylthio groups via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, thioether protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₄H₁₅ClN₂O₂S) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .
Q. What is the mechanism of action for this compound’s potential anti-inflammatory or antimicrobial activity?
Methodological Answer:
- Target Identification : Molecular docking studies suggest interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory effects, based on structural analogs with furan and thioether moieties .
- Enzyme Inhibition Assays : In vitro testing against bacterial dihydrofolate reductase (DHFR) reveals IC₅₀ values in the micromolar range, comparable to trimethoprim .
- Cytokine Profiling : ELISA assays show reduced TNF-α and IL-6 levels in macrophage models, supporting anti-inflammatory potential .
Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) affect bioactivity?
Methodological Answer:
- Chlorine Position : The 5-chloro substituent on the phenyl ring enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Furan Methylthio Group : The thioether linker increases metabolic stability compared to oxygen analogs, as shown in pharmacokinetic studies of related compounds .
- Amino Group : The 2-amino group on the phenyl ring facilitates hydrogen bonding with biological targets, critical for antimicrobial activity .
Q. How can researchers resolve contradictions in reported solubility and stability data?
Methodological Answer:
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to compare aqueous solubility across studies. Discrepancies may arise from crystallinity differences .
- Stability Studies : Accelerated degradation assays (40°C/75% RH for 4 weeks) identify hydrolytic susceptibility of the amide bond under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
